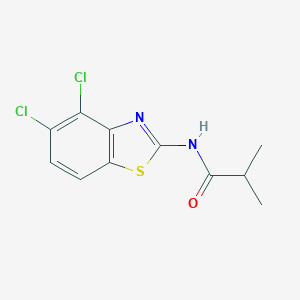![molecular formula C14H14N6OS2 B365482 N-acetyl-N'-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea CAS No. 875130-57-7](/img/structure/B365482.png)
N-acetyl-N'-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-N'-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea is a complex organic compound that belongs to the class of triazolothiadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N'-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea typically involves multiple steps:
Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate precursors to form the triazolothiadiazole ring system. Common reagents include hydrazine derivatives and thiocarbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Coupling with Phenyl Isothiocyanate: The triazolothiadiazole intermediate is then coupled with phenyl isothiocyanate to form the phenylcarbamothioyl derivative.
Acetylation: Finally, the acetylation of the phenylcarbamothioyl derivative is carried out using acetic anhydride or acetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-acetyl-N'-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Material Science: It is investigated for its potential use in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-acetyl-N'-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s structure allows it to form strong interactions with these targets, disrupting their normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-N'-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea: is compared with other triazolothiadiazole derivatives such as:
Uniqueness
The unique combination of the triazolothiadiazole ring with the phenylcarbamothioyl and acetamide groups in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
875130-57-7 |
|---|---|
Fórmula molecular |
C14H14N6OS2 |
Peso molecular |
346.4g/mol |
Nombre IUPAC |
N-[[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C14H14N6OS2/c1-7-4-5-10(6-11(7)16-13(22)15-9(3)21)12-19-20-8(2)17-18-14(20)23-12/h4-6H,1-3H3,(H2,15,16,21,22) |
Clave InChI |
NRHRKJODGCHFKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=S)NC(=O)C |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=S)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-methyltetrazol-5-yl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B365406.png)
![3-methoxy-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B365410.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B365416.png)

![N-[4-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B365535.png)


![N-{[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B365605.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B365721.png)
![3,4-dimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B365743.png)
![3,5-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B365760.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide](/img/structure/B365763.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B365805.png)
![N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B365835.png)
